3-Methoxy-1H-indazole-5-carboxaldehyde

Descripción

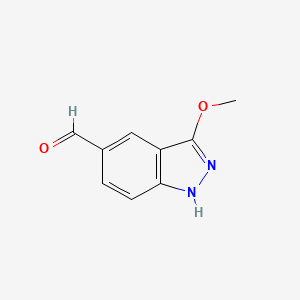

3-Methoxy-1H-indazole-5-carboxaldehyde is a heterocyclic aromatic compound featuring an indazole core substituted with a methoxy group at position 3 and a formyl (aldehyde) group at position 4. This structure confers unique physicochemical properties, making it valuable in pharmaceutical and chemical synthesis. The aldehyde group serves as a reactive handle for further derivatization, while the methoxy group modulates electronic and steric effects .

Structure

2D Structure

Propiedades

IUPAC Name |

3-methoxy-1H-indazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9-7-4-6(5-12)2-3-8(7)10-11-9/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYEREGLCUUNJCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NNC2=C1C=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Nitrosation of Indoles

The nitrosation of indoles involves the conversion of indoles into indazoles using sodium nitrite in acidic conditions. This method is versatile and can be applied to both electron-rich and electron-deficient indoles. The reaction conditions, such as the stoichiometry of reagents and the addition rate, significantly influence the yield and minimize side reactions.

| Entry | Indole | Addition Time | Addition Temp. (°C) | Stoichiometry (NaNO2 : HCl) | Yield |

|---|---|---|---|---|---|

| 1 | 1a | Rapid | rt | 8 : 2.7 | 0% |

| 2 | 11a | Rapid | rt | 8 : 2.7 | 13% |

| 3 | 1a | Rapid | 0 | 8 : 2.7 | 0% |

| 4 | 11a | Rapid | 0 | 8 : 2.7 | 41% |

| 5 | 1a | 30 min | rt | 8 : 2.7 | 5% |

| 6 | 11a | 30 min | rt | 8 : 2.7 | 19% |

| 7 | 1a | 30 min | 0 | 8 : 2.7 | 40% |

| 8 | 11a | 30 min | 0 | 8 : 2.7 | 72% |

Table 1: Optimization of Nitrosation Reaction Conditions .

Another approach could involve direct metalation of a pre-formed indazole ring, followed by introduction of the methoxy and aldehyde groups. This method might require protecting groups to prevent unwanted reactions at other positions.

Palladium or Copper Catalyzed Reactions

Palladium or copper catalyzed cyanation followed by reduction could also be explored for introducing the aldehyde function. This method would require careful optimization to achieve the desired regiochemistry.

Análisis De Reacciones Químicas

Types of Reactions: 3-Methoxy-1H-indazole-5-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed:

Oxidation: 3-Methoxy-1H-indazole-5-carboxylic acid.

Reduction: 3-Methoxy-1H-indazole-5-methanol.

Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Role as an Intermediate:

3-Methoxy-1H-indazole-5-carboxaldehyde serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown potential in targeting neurological disorders, cancer treatment, and other therapeutic areas. The indazole framework is particularly noted for its biological activity, including kinase inhibition, which is vital for drug development.

Case Study:

A study highlighted the synthesis of polyfunctionalized indazoles using this compound as a starting material. Researchers reported improved yields and efficiency in creating compounds with enhanced biological activity through optimized synthetic routes, showcasing its utility in drug discovery processes .

Biochemical Research

Investigating Biological Effects:

The compound is employed in biochemical research to study the effects of indazole derivatives on cellular processes. Its application extends to understanding signal transduction pathways and enzyme inhibition mechanisms.

Research Findings:

Recent studies have demonstrated that indazole derivatives can modulate biological systems effectively. For instance, research focused on the interaction of these compounds with specific receptors has provided insights into their therapeutic potential against various diseases .

Material Science

Exploration of Electronic Properties:

In material science, this compound is being investigated for its unique electronic properties. It has potential applications in developing advanced sensors and electronic devices due to its ability to form conductive materials.

Innovative Applications:

Research has shown that incorporating indazole derivatives into polymer matrices can enhance the electrical conductivity and thermal stability of the materials, making them suitable for electronic applications .

Organic Synthesis

Versatile Building Block:

This compound acts as a versatile building block in organic synthesis, enabling chemists to construct complex molecular architectures efficiently. Its reactivity allows for various transformations that are essential in synthesizing novel compounds.

Synthesis Techniques:

The compound can be synthesized through several methods, including palladium-catalyzed reactions and nitrosation techniques, which have been optimized to improve yield and minimize side reactions .

Analytical Chemistry

Detection and Quantification:

In analytical chemistry, this compound is utilized in methods for detecting and quantifying indazole derivatives across various samples. This application is crucial for quality control in pharmaceutical manufacturing processes.

Analytical Methods:

Techniques such as HPLC and mass spectrometry are commonly employed to analyze the presence of this compound in formulations, ensuring compliance with safety standards .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 3-Methoxy-1H-indazole-5-carboxaldehyde is primarily related to its ability to interact with biological targets such as enzymes and receptors. The methoxy and carboxaldehyde groups play crucial roles in binding to these targets, influencing their activity and leading to various biological effects . The compound may inhibit specific enzymes or modulate receptor activity, thereby exerting its therapeutic effects .

Comparación Con Compuestos Similares

Substituent Position and Electronic Effects

Key Similar Compounds :

5-Methoxy-1H-indazole-3-carboxaldehyde (CAS 169789-37-1): Differs in substituent positions, with methoxy at position 5 and aldehyde at position 2.

5-Nitro-1H-indazole-3-carbaldehyde (CAS 677702-36-2) : The nitro group at position 5 is a strong electron-withdrawing group, increasing electrophilicity at the aldehyde compared to the methoxy group in the target compound. This enhances reactivity toward nucleophiles but may reduce stability due to nitro group lability .

3-(Trifluoromethyl)-1H-indazole-5-carboxylic acid: The trifluoromethyl group (electron-withdrawing) and carboxylic acid substituent contrast with the methoxy and aldehyde groups.

Physicochemical Properties

| Compound | Substituents | Melting Point (°C) | Solubility (Polarity) | Reactivity at Aldehyde |

|---|---|---|---|---|

| 3-Methoxy-1H-indazole-5-carboxaldehyde | 3-OCH₃, 5-CHO | Not reported | Moderate (logP ~1.5) | Moderate |

| 5-Nitro-1H-indazole-3-carbaldehyde | 5-NO₂, 3-CHO | >200 | Low (logP ~2.0) | High |

| 5-Methoxy-1H-indazole-3-carboxaldehyde | 5-OCH₃, 3-CHO | Not reported | Moderate (logP ~1.5) | Moderate |

| 3-(Trifluoromethyl)-1H-indazole-5-carboxylic acid | 3-CF₃, 5-COOH | >200 | High (logP ~1.2) | N/A (carboxylic acid) |

Notes:

- Methoxy vs. Nitro : Methoxy’s electron-donating nature stabilizes the indazole core, whereas nitro groups increase electrophilicity but reduce thermal stability.

- Aldehyde vs. Carboxylic Acid : The aldehyde group enables Schiff base formation or reductive amination, while carboxylic acids are suited for esterification or amide coupling .

Actividad Biológica

3-Methoxy-1H-indazole-5-carboxaldehyde (C9H8N2O2) is an indazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a methoxy group and a carboxaldehyde functional group, which contribute to its pharmacological potential. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C9H8N2O2

- Molecular Weight : 176.17 g/mol

- Structure : The presence of both the methoxy and aldehyde groups enhances the compound's reactivity and biological activity.

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition : It acts as an inhibitor of various kinase enzymes, which are pivotal in cellular signaling pathways. By binding to the active sites of these enzymes, it modulates their activity, leading to alterations in downstream signaling events.

- Cell Cycle Regulation : The compound influences cell proliferation and apoptosis by interacting with proteins involved in cell cycle regulation. It has been shown to induce cell cycle arrest and promote apoptosis in cancer cells.

- Gene Expression Modulation : It affects the expression of genes related to cell survival and metabolism, altering the metabolic state of cells. This modulation can lead to significant changes in cellular responses.

Anticancer Properties

Research indicates that this compound possesses notable anticancer properties:

- Inhibition of Cancer Cell Proliferation : Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, it has shown effectiveness against specific cancer types with IC50 values indicating significant potency .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

- Bacterial Inhibition : It has been reported to possess activity against Staphylococcus aureus (including MRSA) and Mycobacterium tuberculosis. The minimum inhibitory concentrations (MIC) for these bacteria indicate promising antibacterial effects .

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.90 |

| MRSA | <1 |

| Mycobacterium tuberculosis | Varies |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Anticancer Activity : A study indicated that the compound exhibited significant inhibitory effects on cancer cell lines, with specific focus on its mechanism involving apoptosis induction through modulation of key signaling pathways .

- Antimicrobial Research : Another investigation highlighted its effectiveness against resistant bacterial strains, showcasing its potential as a lead compound for developing new antibiotics .

- Neuroprotective Studies : Recent research suggested that derivatives of this compound could be explored for neuroprotective effects, indicating a broader scope for therapeutic applications beyond oncology and infectious diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Methoxy-1H-indazole-5-carboxaldehyde, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A literature-based approach involves reacting halogenated indazole precursors with methoxy and formyl donors under basic conditions. For example, describes using K₂CO₃ as a catalyst in nucleophilic aromatic substitution to introduce aryloxy groups in pyrazole-carbaldehyde derivatives . Optimization includes varying solvents (e.g., DMF, THF), temperature (80–120°C), and reaction time (12–24 hours). Yield improvements may require inert atmospheres (N₂/Ar) to stabilize the aldehyde group against oxidation.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the aldehyde proton (δ 9.8–10.2 ppm) and methoxy group (δ 3.8–4.0 ppm). Aromatic protons in the indazole ring appear between δ 7.0–8.5 ppm ( , Table 1) .

- IR Spectroscopy : Confirm the aldehyde C=O stretch (~1700 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₉H₇N₂O₂). Cross-referencing with databases like PubChem () ensures accuracy .

Q. What strategies are recommended for ensuring the stability of this compound during storage and handling?

- Methodological Answer : The aldehyde group is prone to oxidation and hydration. Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Use anhydrous solvents (e.g., dried DMSO) for dissolution. emphasizes avoiding humidity and high temperatures, which degrade similar heterocyclic aldehydes .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing novel derivatives of this compound?

- Methodological Answer : Discrepancies in NMR or MS data may arise from tautomerism (e.g., indazole ring proton exchange) or impurities. Use deuterated solvents (DMSO-d₆, CDCl₃) to stabilize tautomeric forms. For ambiguous peaks, employ 2D NMR techniques (COSY, HSQC) to assign connectivity. highlights cross-validation with elemental analysis (C, H, N) to confirm purity .

Q. What crystallographic methods are suitable for determining the solid-state structure of this compound and its metal complexes?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is optimal. Grow crystals via slow evaporation in solvents like ethyl acetate/hexane. Use SHELX software ( ) for structure refinement, particularly for resolving disorder in the methoxy or aldehyde groups . For metal complexes, employ anomalous scattering (e.g., Cu-Kα radiation) to locate heavy atoms.

Q. How can computational chemistry predict the reactivity of the aldehyde group in nucleophilic addition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. demonstrates docking studies for similar aldehydes, predicting binding affinities with biological targets . Solvent effects (PCM models) and transition state analysis (NEB method) further refine reaction pathways.

Q. What experimental designs are effective for studying the biological activity of this compound derivatives?

- Methodological Answer : Design SAR (Structure-Activity Relationship) studies by synthesizing analogs with varying substituents (e.g., halogens, alkyl groups). Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) with controls (IC₅₀ determination). outlines a protocol for evaluating indole-carbaldehyde derivatives via enzymatic assays, requiring triplicate runs and statistical validation (p < 0.05) .

Methodological Notes

- Contradiction Management : When conflicting data arise (e.g., NMR vs. HRMS), repeat experiments under standardized conditions and consult crystallographic data (if available).

- Safety Protocols : Follow for handling toxic intermediates (e.g., halogenated indazoles), including fume hood use and PPE compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.